Ethyl 4-morpholinepropionate

Catalog No.
S774057
CAS No.
20120-24-5
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-morpholinepropionate

CAS Number

20120-24-5

Product Name

Ethyl 4-morpholinepropionate

IUPAC Name

ethyl 3-morpholin-4-ylpropanoate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h2-8H2,1H3

InChI Key

WRBIQTVRBWJCQT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCN1CCOCC1

Canonical SMILES

CCOC(=O)CCN1CCOCC1
EMPP is a white solid with the molecular formula of C9H17NO3. It is also known as 4-Morpholinepropanoicacid, ethylester or 2-Ethyl-4-morpholinepropanoate. EMPP is a morpholine-based compound that belongs to the class of organics. It is a chiral compound and exists in two stereoisomers.
EMPP has a melting point of 59-61°C and a boiling point of 296°C. It is highly soluble in water, ether, and alcohols. EMPP is a stable compound under normal conditions but decomposes when exposed to UV light. It is not flammable but can be combustible. EMPP is highly reactive to acids and has a weak basic nature.
EMPP can be synthesized via the reaction between 4-Morpholinepropanoic acid and ethanol. The reaction takes place in the presence of an acid catalyst. The compound was characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The analytical methods for the characterization of EMPP include high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), and gas chromatography/mass spectrometry (GC/MS). These methods help to determine the purity, quantity, and identity of the compound.
EMPP has shown to possess anticonvulsant and anti-inflammatory properties. It also exhibits analgesic effects in mice. EMPP has been shown to inhibit the activity of some enzymes in the brain, resulting in the reduction of seizures.
EMPP has low toxicity levels in a wide range of experimental animals. It is not mutagenic or carcinogenic. EMPP is a relatively safe compound when administered in the correct dosage.
EMPP has been widely used as a reagent and chiral auxiliary in chemical reactions. It can also be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. EMPP has been tested as an anticonvulsant, anti-inflammatory and analgesic agent. EMPP has also been studied in the development of metal-ion sensors.
The current state of research on EMPP focuses on its applications in organic synthesis, material science, and biotechnology. Research is being conducted on the synthesis of chirally pure EMPP and the development of new analytical methods for its characterization.
EMPP has considerable potential implications in various fields of research and industry. It can be used as a starting material in the synthesis of various drugs, agrochemicals, and other biologically active substances. EMPP can be used as a chiral auxiliary in asymmetric synthesis. EMPP can be used as a building block for materials science, such as metal-ion sensors.
Limitations:
EMPP has some limitations in its usage. The compound is sensitive to UV light, which can lead to decomposition. The compound can also be hydrolyzed in the presence of acids, which can limit its use in certain applications.
There are several future directions for research on EMPP. These include the development of new synthetic routes for the production of chirally pure EMPP, the exploration and testing of new potential biological activities of EMPP, and the development of new analytical methods for its characterization. Additionally, the use of EMPP as a chiral auxiliary in the synthesis of biologically active substances and as a building block for new materials has potential implications. Finally, EMPP could be used as an alternative or complementary substance to other currently used pharmaceuticals, agrochemicals, and other biologically active substances.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20120-24-5

Wikipedia

Ethyl 4-morpholinepropionate

Dates

Modify: 2023-08-15

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